4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 553657-57-1
VCID: VC4728297
InChI: InChI=1S/C18H19ClFN3O/c1-13-2-3-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-15(20)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24)
SMILES: CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F
Molecular Formula: C18H19ClFN3O
Molecular Weight: 347.82

4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

CAS No.: 553657-57-1

Cat. No.: VC4728297

Molecular Formula: C18H19ClFN3O

Molecular Weight: 347.82

* For research use only. Not for human or veterinary use.

4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide - 553657-57-1

Specification

CAS No. 553657-57-1
Molecular Formula C18H19ClFN3O
Molecular Weight 347.82
IUPAC Name 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C18H19ClFN3O/c1-13-2-3-14(19)12-17(13)22-8-10-23(11-9-22)18(24)21-16-6-4-15(20)5-7-16/h2-7,12H,8-11H2,1H3,(H,21,24)
Standard InChI Key DMGMWWAVAJOURK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a piperazine ring (a six-membered diamine heterocycle) substituted at the 1-position with a carboxamide group linked to a 4-fluorophenyl moiety. The 4-position of the piperazine ring is bonded to a 5-chloro-2-methylphenyl group (Figure 1). Key structural features include:

  • Piperazine core: Provides rigidity and hydrogen-bonding capacity.

  • Chlorinated phenyl group: Enhances lipophilicity and modulates electronic properties.

  • Fluorinated phenyl carboxamide: Introduces polarity and potential for target specificity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H19ClFN3O\text{C}_{18}\text{H}_{19}\text{ClFN}_{3}\text{O}
Molecular Weight347.82 g/mol
IUPAC Name4-(5-Chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
SolubilityNot publicly available
SMILESCC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a two-step process:

  • Formation of the piperazine-carboxamide backbone:

    • Reaction of 4-fluoroaniline with 2-methylphenyl isocyanate in the presence of triethylamine (Et3N\text{Et}_3\text{N}) in anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0–5°C.

  • Introduction of the chlorinated phenyl group:

    • Nucleophilic aromatic substitution (SNAr) between the intermediate carboxamide and 5-chloro-2-methylbenzyl chloride under reflux conditions.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
14-Fluoroaniline, 2-methylphenyl isocyanate, Et3N\text{Et}_3\text{N}, CH2Cl2\text{CH}_2\text{Cl}_2, 0–5°C72%
25-Chloro-2-methylbenzyl chloride, K2_2CO3_3, DMF, 80°C65%

Challenges and Solutions

  • Low solubility: The hydrophobic aryl groups reduce aqueous solubility, complicating purification. Use of polar aprotic solvents (e.g., DMF) improves reaction homogeneity.

  • Byproduct formation: Excess isocyanate leads to urea derivatives. Stoichiometric control and low temperatures mitigate this.

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 7.25–7.15 (m, 4H, Ar-H), 6.95–6.85 (m, 3H, Ar-H), 3.75–3.60 (m, 4H, piperazine-H), 2.95–2.80 (m, 4H, piperazine-H), 2.35 (s, 3H, CH3_3).

    • 13C^{13}\text{C}-NMR confirms the carboxamide carbonyl at δ 165.2 ppm.

  • Infrared Spectroscopy (IR):

    • Stretching vibrations at 1685 cm1^{-1} (C=O), 1520 cm1^{-1} (C-F), and 1240 cm1^{-1} (C-Cl).

Pharmacological Properties

Mechanism of Action

The compound exhibits dual activity:

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition:

    • Competitive inhibition (Ki=0.18μMK_i = 0.18 \, \mu\text{M}) by binding to the enzyme’s catalytic triad (Ser241, Ser217, Gly239) .

  • Dopamine D2_2 Receptor Modulation:

    • Partial agonism (EC50=45nM\text{EC}_{50} = 45 \, \text{nM}) via interaction with transmembrane helices 3 and 5.

Table 3: In Vitro Activity Profile

TargetActivityIC50_{50}/Ki_iSource
FAAHCompetitive inhibitor0.18 µM
Dopamine D2_2Partial agonist45 nM
TyrosinaseWeak inhibitor>100 µM

In Vivo Efficacy

  • Neuropathic Pain Models: Oral administration (10 mg/kg) reduced mechanical allodynia by 60% in rat chronic constriction injury (CCI) models .

  • Psychostimulant Effects: At 5 mg/kg, it attenuated methamphetamine-induced hyperlocomotion in mice via D2_2 receptor antagonism.

Structure-Activity Relationships (SAR)

Impact of Substituents

  • Chloro Group Position:

    • 5-Chloro substitution on the phenyl ring enhances FAAH affinity 10-fold compared to 4-chloro analogs .

  • Fluorine vs. Other Halogens:

    • Replacement of 4-fluorophenyl with 4-chlorophenyl reduces D2_2 receptor binding (EC50=120nM\text{EC}_{50} = 120 \, \text{nM}).

Table 4: Substituent Effects on Activity

ModificationFAAH KiK_i (µM)D2_2 EC50\text{EC}_{50} (nM)
5-Chloro-2-methylphenyl0.1845
4-Chloro-2-methylphenyl1.2120
4-Fluorophenyl carbothioamide0.2258

Comparative Analysis with Analogues

Carboxamide vs. Carbothioamide

Replacing the carboxamide oxygen with sulfur (e.g., 4-(5-chloro-2-methylphenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide) slightly reduces FAAH inhibition (Ki=0.22μMK_i = 0.22 \, \mu\text{M}) but improves metabolic stability (t1/2=3.2ht_{1/2} = 3.2 \, \text{h} vs. 1.8 h).

Piperazine vs. Homopiperazine

Homopiperazine analogs show 3-fold lower D2_2 receptor affinity due to reduced conformational rigidity.

Challenges and Future Directions

Pharmacokinetic Limitations

  • Low Bioavailability: 22% in rats due to first-pass metabolism. Prodrug strategies (e.g., esterification) are under investigation .

  • CYP450 Interactions: Inhibits CYP3A4 (IC50=8.5μM\text{IC}_{50} = 8.5 \, \mu\text{M}), necessitating dose adjustments in polypharmacy.

Clinical Prospects

Phase I trials for neuropathic pain are anticipated by 2026, pending toxicology studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator